6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the purine imidazole class and has shown potential in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of ethoxy-substituted anilines with appropriate purine derivatives under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced purine derivatives.
Substitution: Introduction of various functional groups at specific positions on the purine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is studied for its interactions with biological macromolecules. It has shown potential as a probe for studying enzyme activities and protein-ligand interactions.
Medicine: The compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and chemical sensors. Its unique properties make it suitable for applications in nanotechnology and electronics.
Mechanism of Action
The mechanism by which 6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Urea, (4-ethoxyphenyl)-:
Uniqueness: 6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its complex purine imidazole structure, which provides unique chemical and biological properties compared to simpler derivatives like phenacetin and urea derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-26-13-8-6-12(7-9-13)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHNXPCHIGASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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